molecular formula C13H10N2OS2 B2601624 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide CAS No. 923464-71-5

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide

Cat. No.: B2601624
CAS No.: 923464-71-5
M. Wt: 274.36
InChI Key: HOARXYYLYUOEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one method, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . Additionally, mass spectrometry can provide information about the molecular weight of the compound .


Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, can undergo various chemical reactions during their synthesis. These reactions include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Scientific Research Applications

Antitumor and Anticancer Activity

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide derivatives have shown significant promise in antitumor and anticancer applications. The synthesis and evaluation of new derivatives bearing different heterocyclic rings have been undertaken, with certain compounds displaying considerable anticancer activity against a range of cancer cell lines. This includes the development of compounds with potential activity against neoplastic diseases, highlighting the therapeutic potential of these derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).

Analgesic Activity

Some acetamide derivatives have been synthesized and investigated for their analgesic properties. The studies conducted reveal that these compounds could significantly reduce pain responses in various models, showcasing their potential as pain management agents without adversely affecting motor coordination (Kaplancıklı et al., 2012).

Metabolic Stability and PI3K/mTOR Inhibition

Investigations into enhancing the metabolic stability of benzothiazole derivatives led to the development of analogues with potent inhibitory activity against PI3Kα and mTOR, both in vitro and in vivo. These efforts aim to overcome metabolic deacetylation challenges, thereby enhancing the pharmacological profile of these compounds for potential therapeutic applications (Stec et al., 2011).

Antimicrobial and Antibacterial Activity

N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides synthesized using green chemistry principles exhibited promising antimicrobial activities against a broad spectrum of gram-positive and gram-negative bacteria, as well as fungal strains. These compounds represent a novel class of antimicrobials with significant efficacy, showcasing the versatility of benzothiazole derivatives in combating microbial resistance (Rezki, 2016).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-8(16)14-12-9(6-7-17-12)13-15-10-4-2-3-5-11(10)18-13/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOARXYYLYUOEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.